4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
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Overview
Description
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with piperazine to form 4-(2-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-phenoxypyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The compound’s ability to bind to these targets is influenced by its unique chemical structure, which allows it to fit into the active sites of the enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- 4-(4-(2-Bromophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- 4-(4-(2-Methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine exhibits unique properties due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its biological applications. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLJJOQXRORBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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